molecular formula C16H20FNO4 B7054860 2-(4-Acetyl-2-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone

2-(4-Acetyl-2-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone

Cat. No.: B7054860
M. Wt: 309.33 g/mol
InChI Key: QNVCRUAJNVDYNB-UHFFFAOYSA-N
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Description

2-(4-Acetyl-2-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone is an organic compound that features a complex structure with multiple functional groups, including an acetyl group, a fluorophenoxy group, and a morpholine ring

Properties

IUPAC Name

2-(4-acetyl-2-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-10-7-18(8-11(2)22-10)16(20)9-21-15-5-4-13(12(3)19)6-14(15)17/h4-6,10-11H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCRUAJNVDYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-2-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves multiple steps:

  • Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of 4-acetyl-2-fluorophenol. This can be achieved through the acetylation of 2-fluorophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.

  • Ether Formation: : The next step is the formation of the ether linkage. This involves reacting the 4-acetyl-2-fluorophenol with an appropriate alkylating agent, such as 2-chloroethanol, under basic conditions (e.g., using sodium hydroxide) to yield 2-(4-acetyl-2-fluorophenoxy)ethanol.

  • Morpholine Derivative Formation: : The final step involves the introduction of the morpholine ring. This can be achieved by reacting 2-(4-acetyl-2-fluorophenoxy)ethanol with 2,6-dimethylmorpholine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetyl-2-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.

  • Biological Research: : The compound can be used as a tool to study cellular processes and molecular interactions due to its ability to interact with specific biological targets.

  • Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Acetyl-2-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The presence of the fluorine atom and the morpholine ring can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    2-(4-Fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone: Lacks the acetyl group, potentially affecting its pharmacokinetic properties.

Uniqueness

The combination of the acetyl group, fluorophenoxy moiety, and morpholine ring in 2-(4-Acetyl-2-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone provides a unique set of chemical properties that can be exploited for specific applications. The presence of the fluorine atom, in particular, can enhance metabolic stability and binding interactions, making this compound distinct from its analogs.

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